5-methyl-2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine
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Description
The compound contains several functional groups including a pyrimidine ring, a piperazine ring, and a piperidine ring. The pyrimidine ring is a six-membered ring with two nitrogen atoms and four carbon atoms. Piperazine is a six-membered ring containing two nitrogen atoms, and piperidine is a six-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the rings would also introduce the possibility of tautomeric forms .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of nitrogen in the rings could potentially make the compound more polar and increase its solubility in water .Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as piperazine derivatives, have been reported to exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
Similar compounds, such as piperazine derivatives, are known to interact with their targets by binding to specific receptors or enzymes, thereby modulating their activity .
Biochemical Pathways
Compounds with similar structures, such as imidazole derivatives, are known to influence a broad range of biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
Compounds with similar structures, such as imidazole derivatives, are known to be highly soluble in water and other polar solvents, which can impact their bioavailability .
Result of Action
Compounds with similar structures, such as piperazine derivatives, have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Properties
IUPAC Name |
5-methyl-2-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N5O/c1-18(2)25-13-11-24(12-14-25)8-4-5-15-27-20-6-9-26(10-7-20)21-22-16-19(3)17-23-21/h16-18,20H,6-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAAEIXRGLASQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCC(CC2)OCC#CCN3CCN(CC3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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